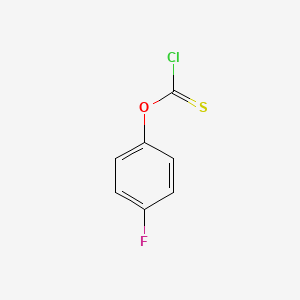

4-Fluorophenyl chlorothionoformate

描述

Significance of Fluorine Substitution in Medicinal Chemistry and Asymmetric Synthesis

The introduction of fluorine into organic compounds has become a pivotal strategy in medicinal chemistry and asymmetric synthesis. The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution for hydrogen without significant steric alteration of the molecule. tandfonline.com However, its high electronegativity imparts unique properties to the parent molecule.

In medicinal chemistry, fluorine substitution is a powerful tool to enhance the pharmacological profile of drug candidates. tandfonline.comtandfonline.comchemxyne.com Key benefits include:

Improved Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P-450. tandfonline.comnih.gov This can increase the drug's half-life and bioavailability.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency. tandfonline.combohrium.com

Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It can also modulate lipophilicity, which is crucial for membrane permeability. tandfonline.comnih.gov

In asymmetric synthesis, fluorinated building blocks are instrumental in creating chiral molecules with high enantiomeric purity. The electronic effects of fluorine can influence the stereochemical outcome of reactions, enabling the synthesis of complex and biologically active molecules.

Role of Chlorothionoformate Esters as Synthetic Reagents

Chlorothionoformate esters (ROCSCl) are versatile intermediates in organic synthesis, primarily utilized for the introduction of the thionocarbonyl group. nih.gov This functional group can be further transformed into a variety of other functionalities, making these reagents valuable for a broad range of chemical transformations.

The reactivity of chlorothionoformate esters is characterized by a balance between two major reaction pathways: addition-elimination and ionization. nih.govresearchgate.net The favored pathway is influenced by the nature of the R group and the solvent conditions. For instance, phenyl chlorothionoformate exhibits a tendency towards the addition-elimination pathway in solvents like ethanol-water, while the ionization mechanism is favored in highly ionizing fluoroalcohol-water mixtures. nih.govresearchgate.net

These reagents are crucial in the synthesis of various compounds, including:

Thiocarbonyl Derivatives: They are direct precursors to xanthates, thiocarbamates, and other sulfur-containing compounds.

Radical Chemistry: The Barton-McCombie deoxygenation, a classic reaction for removing hydroxyl groups, often employs a xanthate intermediate derived from a chlorothionoformate ester.

Heterocyclic Synthesis: They can serve as building blocks for the construction of various heterocyclic ring systems.

Overview of 4-Fluorophenyl Chlorothionoformate within Chemical Research

This compound (C₇H₄ClFOS) is a specialized reagent that combines the features of a fluorinated aromatic ring with the reactivity of a chlorothionoformate moiety. chemimpex.com This combination makes it a valuable tool in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

The presence of the fluorine atom on the phenyl ring can influence the reactivity of the chlorothionoformate group and impart unique properties to the final products. chemimpex.com Research involving this compound often focuses on its use as an intermediate for introducing the 4-fluorophenoxythiocarbonyl group into molecules. chemimpex.com This can be a strategic step in modifying the biological activity or physical properties of a target compound.

Solvolytic studies of aryl chlorothionoformates, including the p-fluorophenyl derivative, have been conducted to understand their reaction mechanisms. researchgate.net These studies, often employing the extended Grunwald-Winstein equation, have shown that substrates like this compound can exhibit a break in correlation, suggesting a change in reaction mechanism with varying solvent ionizing power and nucleophilicity. researchgate.net

Properties of this compound

| Property | Value |

| CAS Number | 42908-73-6 sigmaaldrich.com |

| Molecular Formula | C₇H₄ClFOS tcichemicals.com |

| Molecular Weight | 190.62 g/mol tcichemicals.com |

| Boiling Point | 94-95 °C at 10 mmHg chemicalbook.com |

| Density | 1.363 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.558 chemicalbook.com |

| Purity | Typically >96-98% tcichemicals.comcalpaclab.com |

Structure

2D Structure

属性

IUPAC Name |

O-(4-fluorophenyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-5(9)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXSUFBKXPOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=S)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407756 | |

| Record name | 4-Fluorophenyl chlorothionoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-73-6 | |

| Record name | 4-Fluorophenyl chlorothionoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenyl Chlorothionoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl Chlorothionoformate

Established Synthetic Pathways

The traditional synthesis of 4-fluorophenyl chlorothionoformate often involves the reaction of 4-fluorophenol (B42351) with a suitable source of the chlorothionoformyl group. While direct literature detailing the synthesis from thionyl chloride and phosphorus pentachloride is scarce, the reaction with thiophosgene (B130339) is a well-established method for preparing aryl chlorothionoformates.

Reaction of 4-Fluorophenol with Thionyl Chloride

The reaction of phenols with thionyl chloride is a common method for the synthesis of aryl sulfites, and under certain conditions, can be a pathway to other sulfur-containing compounds. However, the direct conversion of 4-fluorophenol to this compound using thionyl chloride is not a commonly reported or well-documented method in the scientific literature. The reaction typically requires a catalyst and specific conditions to favor the formation of the chlorothionoformate over other potential byproducts. Challenges in controlling the reaction to selectively produce the desired product make this a less favorable route.

Reaction of 4-Fluorophenol with Phosphorus Pentachloride

Similar to thionyl chloride, phosphorus pentachloride is a powerful chlorinating agent. Its reaction with phenols can lead to the formation of aryl phosphoryl dichlorides or other chlorinated products. The specific synthesis of this compound from 4-fluorophenol and phosphorus pentachloride is not a standard or widely cited synthetic route. The high reactivity of phosphorus pentachloride can lead to a mixture of products, making the isolation of the target compound difficult and often resulting in low yields.

A more established and direct method for the synthesis of aryl chlorothionoformates involves the use of thiophosgene. This reaction is generally applicable to a wide range of phenols.

General Reaction with Thiophosgene:

4-Fluorophenol can be reacted with thiophosgene in the presence of a base to yield this compound. The base is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of thiophosgene.

Reaction Scheme: C₆H₅FO + CSCl₂ + Base → C₇H₄ClFOS + Base·HCl

A typical procedure involves dissolving 4-fluorophenol in a suitable organic solvent, followed by the addition of a base, and then the slow addition of thiophosgene at a controlled temperature.

Advanced and Optimized Synthetic Procedures

Research into the synthesis of this compound and related compounds has led to the development of more advanced and optimized procedures. These methods focus on improving reaction efficiency, yield, and purity by exploring different solvent systems and catalytic approaches.

Exploration of Solvent Systems

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. Studies on the solvolysis of this compound have provided valuable insights into the role of the solvent. The solvolysis has been shown to proceed through dual pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism. The dominant pathway is highly dependent on the solvent's nucleophilicity and ionizing power.

For synthetic purposes, a solvent that favors the desired reaction pathway while minimizing side reactions is crucial. Aprotic solvents of varying polarity are often employed in the synthesis of aryl chlorothionoformates to control the reactivity of the intermediates and facilitate product isolation.

Table 1: Solvent Properties and Their Potential Impact on Synthesis

| Solvent | Dielectric Constant (20°C) | Type | Potential Role in Synthesis |

| Dichloromethane (B109758) | 9.08 | Aprotic, Polar | Good solubility for reactants, relatively inert. |

| Toluene | 2.38 | Aprotic, Nonpolar | Can facilitate reactions at higher temperatures. |

| Acetonitrile (B52724) | 37.5 | Aprotic, Polar | Can promote ionization pathways. |

| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Good solvent for many organic compounds. |

Catalytic Approaches in Synthesis

The use of catalysts can enhance the efficiency and selectivity of the synthesis of this compound. While specific catalytic methods for this exact compound are not extensively documented, related syntheses of aryl chloroformates and other organosulfur compounds utilize various catalysts. For instance, the synthesis of aryl chloroformates from phenols and phosgene (B1210022) can be catalyzed by quaternary ammonium (B1175870) salts. google.com

Potential catalytic approaches for the synthesis of this compound could involve:

Phase-Transfer Catalysis: Using a phase-transfer catalyst could be beneficial in the reaction of 4-fluorophenol with thiophosgene, especially in a biphasic system, to facilitate the transfer of the phenoxide ion to the organic phase where the reaction occurs.

Lewis Acid Catalysis: A mild Lewis acid could potentially activate the thiophosgene, making it more susceptible to nucleophilic attack by 4-fluorophenol.

Further research is needed to develop and optimize specific catalytic systems for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. For the synthesis of this compound, several green chemistry strategies could be considered to reduce the environmental impact of the process.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as ionic liquids or supercritical fluids could be explored.

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, for example, by neat reaction of the reactants, would eliminate solvent waste. cmu.edu

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which aligns with the principles of energy efficiency. researchgate.netyoutube.comyoutube.com This technique has been successfully applied to the synthesis of various organic compounds and could be a promising approach for the synthesis of this compound. researchgate.netyoutube.comyoutube.com

Catalytic Methods: As mentioned previously, the development of efficient catalytic systems would reduce the need for stoichiometric reagents and minimize waste.

The adoption of these green chemistry principles would not only make the synthesis of this compound more sustainable but could also lead to more efficient and cost-effective production methods.

Development of Environmentally Benign Methods

The traditional synthesis of aryl chlorothionoformates, including the 4-fluoro derivative, often utilizes hazardous reagents and solvents, prompting research into more environmentally friendly alternatives. One promising approach is the application of phase-transfer catalysis (PTC). PTC can enhance reaction rates and efficiency in biphasic systems, potentially reducing the need for harsh reaction conditions and large excesses of reagents. By facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with thiophosgene, a phase-transfer catalyst can lead to a cleaner and more efficient synthesis. While specific studies on the use of PTC for this compound are not extensively documented in publicly available literature, the principles have been successfully applied to the synthesis of analogous organophosphorus compounds, suggesting its potential applicability.

The choice of solvent is another critical factor in developing greener synthetic routes. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Research into "green solvents" offers potential alternatives. For biphasic reactions, options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) are being explored as replacements for chlorinated solvents. These solvents are less toxic and have a better environmental profile. However, their specific application and efficacy in the synthesis of this compound would require dedicated investigation.

Atom Economy and Waste Reduction Strategies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The synthesis of this compound from 4-fluorophenol and thiophosgene can be analyzed to understand its atom economy.

The balanced chemical equation for the reaction is:

C₆H₅FO + CSCl₂ → C₇H₄ClFOS + HCl

To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluorophenol | C₆H₅FO | 112.10 |

| Thiophosgene | CSCl₂ | 114.98 |

| This compound | C₇H₄ClFOS | 190.62 |

| Hydrogen Chloride | HCl | 36.46 |

Calculation of Atom Economy:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (190.62 / (112.10 + 114.98)) x 100% ≈ 83.9%

This calculation indicates that, under ideal conditions, a significant portion of the reactant atoms are incorporated into the final product. However, the actual atom economy can be lower due to side reactions and the formation of by-products.

The primary by-product of this reaction is hydrogen chloride (HCl). In an industrial setting, this acidic gas needs to be neutralized, which generates salt waste. Strategies to reduce this waste could involve capturing the HCl and utilizing it in other chemical processes.

Further waste is generated during the work-up and purification of the product. The use of excess reagents, quenching agents, and solvents for extraction and chromatography all contribute to the waste stream. Optimizing the reaction to go to completion with stoichiometric amounts of reactants would be a key waste reduction strategy. Additionally, developing purification methods that minimize solvent use, such as crystallization over chromatography, can significantly reduce the environmental impact.

While specific, documented waste reduction strategies for the industrial production of this compound are proprietary, the general principles of green chemistry provide a clear framework for improvement. This includes catalyst optimization to improve yield and selectivity, the use of recyclable or biodegradable solvents, and the development of closed-loop systems to capture and reuse by-products.

Reaction Mechanisms and Kinetics of 4 Fluorophenyl Chlorothionoformate

Solvolysis Reactions of 4-Fluorophenyl Chlorothionoformate

The solvolysis of this compound (1) has been investigated in a variety of binary aqueous organic mixtures with a wide range of nucleophilicity and ionizing power. nih.gov The reaction rates are observed to increase with a greater proportion of water in the aqueous mixtures. This observation suggests that the solvent plays a crucial role in the reaction mechanism.

Dual Bimolecular Addition-Elimination (AN + DN) Mechanisms

In many solvent systems, the solvolysis of this compound proceeds through a bimolecular addition-elimination mechanism. nih.gov This pathway, designated as AN + DN, involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the leaving group. This mechanism is favored in more nucleophilic solvents. nih.gov

Unimolecular Ionization (DN + AN) Mechanisms

In addition to the bimolecular pathway, this compound can also undergo solvolysis via a unimolecular ionization mechanism, denoted as DN + AN. nih.gov This pathway involves the initial slow ionization of the C-Cl bond to form a thioacylium cation intermediate, which is then rapidly attacked by the solvent. This mechanism becomes more prominent in solvents with high ionizing power. nih.gov

Influence of Solvent Nucleophilicity and Ionizing Power

The choice between the bimolecular and unimolecular pathways is highly dependent on the solvent's properties. nih.gov Solvent nucleophilicity refers to the ability of the solvent to donate an electron pair, which is crucial for the AN + DN mechanism. On the other hand, solvent ionizing power relates to the solvent's ability to stabilize charged intermediates, a key factor in the DN + AN mechanism. nih.gov Therefore, the dominance of one mechanism over the other is a direct consequence of the balance between the nucleophilicity and ionizing power of the solvent. nih.gov

Application of the Grunwald-Winstein Equation in Mechanistic Studies

The extended Grunwald-Winstein equation is a powerful tool for elucidating the reaction mechanisms of solvolysis reactions. nih.gov This equation relates the specific rate of solvolysis (k) to the solvent nucleophilicity (NT) and solvent ionizing power (YCl) through the following relationship:

log(k/ko) = lNT + mYCl

where ko is the rate constant in the reference solvent (80% ethanol (B145695)/water), 'l' is the sensitivity to solvent nucleophilicity, and 'm' is the sensitivity to solvent ionizing power. nih.gov By analyzing the 'l' and 'm' values obtained from the correlation of kinetic data, researchers can gain insights into the nature of the transition state and the degree of nucleophilic participation by the solvent. nih.gov For this compound, analysis using the Grunwald-Winstein equation has confirmed the operation of dual reaction channels. nih.gov

A poor correlation is observed when all fifteen specific rates of solvolysis of this compound are analyzed using the extended Grunwald-Winstein equation, yielding a correlation coefficient (R) of 0.627. This suggests the presence of more than one reaction mechanism.

| Parameter | Value |

| l | 0.43 ± 0.33 |

| m | 0.11 ± 0.25 |

| c | -0.17 ± 0.27 |

| R | 0.627 |

| F-test | 4 |

However, when the equation is applied to the five highly ionizing deviating fluoroalcohols, a much-improved correlation is obtained.

| Parameter | Value |

| l | 0.53 ± 0.18 |

| m | 0.89 ± 0.18 |

| c | -2.66 ± 0.35 |

| R | 0.967 |

| F-test | 15 |

These distinct sets of parameters provide strong evidence for the operation of different mechanisms in different solvent regimes.

Comparison with Phenyl Chloroformate Solvolysis

A comparison of the solvolysis of this compound with that of phenyl chloroformate reveals interesting differences. While phenyl chloroformate is believed to solvolyze primarily through an addition-elimination pathway, the introduction of a fluorine atom in the para position of the phenyl ring in this compound appears to increase the propensity for the unimolecular ionization pathway, especially in certain solvents. nih.govrsc.org Plotting the specific rates of solvolysis of this compound against those of phenyl chloroformate shows deviations from linearity, particularly in highly ionizing aqueous fluoroalcohol mixtures, further supporting the idea of mechanistic differences. nih.gov

Deviations in Highly Ionizing Aqueous Fluoroalcohol Mixtures

In highly ionizing aqueous fluoroalcohol mixtures, such as those containing 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), significant deviations from the behavior expected for a purely bimolecular mechanism are observed for this compound. nih.gov These deviations are indicative of a shift towards the unimolecular ionization (DN + AN) pathway. nih.gov The low nucleophilicity and high ionizing power of these fluoroalcohols create an environment that disfavors the bimolecular addition of the solvent but effectively stabilizes the cationic intermediate formed during ionization. nih.govnih.gov Specifically, significant deviations are noted in 97%, 90%, and 70% HFIP, and 97% and 90% TFE.

Aminolysis Reactions of this compound and Related Compounds

The aminolysis of aryl chlorothionoformates, including derivatives like this compound, is a subject of detailed kinetic and mechanistic study. These reactions are crucial for the synthesis of thiocarbamates and other related compounds. The mechanism of these reactions can vary significantly depending on the nature of the amine, the solvent, and the specific substituents on the phenyl ring.

Mechanistic Investigations in Aminolysis

Investigations into the aminolysis of aryl chlorothionoformates and their oxygen analogues (chloroformates) have revealed complex mechanistic pathways. For the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates with secondary alicyclic amines in aqueous solution, kinetic studies show a stepwise mechanism. nih.govnih.gov The process is typically monitored spectrophotometrically, and under a surplus of the amine, pseudo-first-order rate coefficients (k_obsd) are determined. nih.govnih.gov

The relationship between the nucleophilicity of the amine and the reaction rate is often evaluated using the Brönsted equation, which plots the logarithm of the second-order rate constant (k_N) against the pK_a of the amine. For the reactions of phenyl and 4-nitrophenyl chlorothionoformates, linear Brönsted-type plots are observed with slopes (β values) of approximately 0.26. nih.gov Such a low β value is indicative of a mechanism where the formation of a tetrahedral intermediate is the rate-determining step. nih.govnih.gov This contrasts with the aminolysis of the same substrates with anilines in acetonitrile (B52724), where a concerted mechanism involving a four-membered hydrogen-bonded cyclic transition state has been proposed. nih.govresearchgate.net

Role of Zwitterionic Intermediates

In the stepwise mechanism for the aminolysis of chlorothionoformates in aqueous solution, a key species is the zwitterionic tetrahedral intermediate (T⁺/⁻). nih.gov This intermediate is formed by the nucleophilic attack of the amine on the thiocarbonyl carbon. nih.govnih.gov

Formation of the intermediate (rate-determining): The amine attacks the electrophilic thiocarbonyl carbon to form the zwitterionic tetrahedral intermediate.

Breakdown of the intermediate: This intermediate then collapses by expelling the chloride leaving group to form the final thiocarbamate product.

The stability of the T⁺/⁻ intermediate is influenced by the solvent; its destabilization in a less polar solvent like acetonitrile can lead to a shift in the reaction mechanism. nih.govnih.gov

Concerted Mechanisms in Aminolysis

While the stepwise pathway involving a zwitterionic intermediate is common, a concerted mechanism can become operative under certain conditions. A concerted mechanism avoids the formation of a discrete intermediate, proceeding instead through a single transition state. nih.govnih.gov

This shift from a stepwise to a concerted mechanism is observed when the zwitterionic intermediate is significantly destabilized. nih.gov For instance, the aminolysis of phenyl chloroformates (the oxygen analogues) with anilines in acetonitrile is believed to be concerted. nih.gov The lower polarity of acetonitrile compared to water destabilizes the charged intermediate, making the concerted pathway more favorable. nih.govnih.gov

Furthermore, the nature of the nucleophile and leaving group within the tetrahedral intermediate plays a role. It has been observed in related systems that replacing an amino group in a tetrahedral intermediate with a phenoxy group can destabilize the intermediate to the point that it no longer exists as a viable species on the reaction pathway, forcing the reaction through a concerted route. nih.gov This highlights the delicate balance of electronic and steric factors that dictates the reaction mechanism.

Nucleophilic Catalysis by Pyridine (B92270) in Hydrolysis

The reaction of aryl chlorothionoformates with pyridines (pyridinolysis) in aqueous solution also proceeds via a stepwise mechanism, leading to the formation of a 1-(aryloxythiocarbonyl)pyridinium cation intermediate. nih.gov This process is kinetically distinct from the subsequent hydrolysis of this intermediate. For the reactions of phenyl and 4-nitrophenyl chlorothionoformates with a series of substituted pyridines, two consecutive reactions are observed spectrophotometrically. nih.gov

The first reaction, the formation of the pyridinium (B92312) cation, exhibits linear Brönsted plots (log k_N vs. pyridine pK_a) with very small slopes (β ≈ 0.07-0.11). nih.gov These low values are characteristic of stepwise reactions where the formation of a tetrahedral intermediate is rate-determining. nih.gov

The second observed reaction is the hydrolysis of the 1-(aryloxythiocarbonyl)pyridinium cation. This step is itself catalyzed by pyridine acting as a nucleophilic catalyst. nih.gov The rate of this hydrolysis (k_obsd2) is dependent on the concentration of free pyridine. The Brönsted plots for this catalytic step (log k_H vs. pyridine pK_a) are linear with slopes of 0.19 and 0.26 for the phenyl and 4-nitrophenyl derivatives, respectively. nih.gov The low β values suggest that as the basicity and catalytic ability of the pyridine increase, it is offset by the decreasing reactivity of the pyridinium cation substrate. nih.govrsc.org

Alcoholysis Reactions

The sensitivity of the reaction to solvent nucleophilicity (l) and ionizing power (Y_Cl) can be analyzed using the extended Grunwald-Winstein equation. nih.govmdpi.com For a series of aryl chloroformates and chlorothionoformates, the l/m ratios are indicative of the mechanism. mdpi.com For this compound, the solvolysis in less ionizing, more nucleophilic solvents like aqueous ethanol is consistent with the addition-elimination pathway where the addition step is rate-determining. nih.gov The rate of alcoholysis is influenced by steric hindrance of the alcohol, with rates generally decreasing as the alkyl chain of the alcohol becomes larger and more sterically demanding. mdpi.com

Below is a table showing the specific rate of solvolysis for this compound in 100% ethanol at 25.0 °C, compared to related compounds.

| Compound | Rate Constant (k) in 100% EtOH at 25.0 °C (s⁻¹) |

|---|---|

| This compound | 11.9 × 10⁻⁵ |

| Phenyl chloroformate | 260 × 10⁻⁵ |

| Phenyl chlorothionoformate | 0.996 × 10⁻⁵ |

| p-Nitrophenyl chloroformate | 3.15 × 10⁻⁵ |

Hydrolysis Reactions

The hydrolysis of this compound is a key solvolytic process that has been shown to proceed through competing mechanisms depending on the solvent environment. nih.gov A detailed analysis of the reaction rates in fifteen different binary aqueous mixtures revealed that the compound solvolyzes via dual reaction channels: a bimolecular addition-elimination (A_N + D_N) pathway and a unimolecular ionization (S_N1 or D_N + A_N) pathway. nih.gov

The dominance of one mechanism over the other is dictated by the solvent's nucleophilicity and ionizing power. nih.gov

In solvents with high nucleophilicity and lower ionizing power (e.g., aqueous ethanol, methanol, and acetone), the bimolecular addition-elimination mechanism is favored. nih.govnih.gov

In highly ionizing, non-nucleophilic solvents (e.g., aqueous fluoroalcohol mixtures like 97% 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP), the unimolecular ionization mechanism becomes dominant. nih.gov

This mechanistic duality is confirmed by applying the extended Grunwald-Winstein equation to the kinetic data. nih.gov Deviations from a single linear correlation when plotting log(k/k₀) for this compound against standard substrates signify a change in mechanism. nih.gov The sensitivity parameters derived from this analysis (l ≈ 0.53 and m ≈ 0.89 in highly ionizing fluoroalcohols) support the contribution of an ionization pathway in these specific solvents. nih.gov Earlier studies on similar compounds had proposed S_N1 mechanisms for hydrolysis based on activation parameters and solvent isotope effects. researchgate.net

Comparative Mechanistic Studies with Analogous Thiocarbonyl Compounds.nih.govnih.govresearchgate.netresearchgate.net

The substitution of oxygen with sulfur in chloroformate esters leads to a family of related thiocarbonyl compounds, including chlorothioformates and chlorodithioformates. nih.govnih.gov Understanding the reaction mechanisms of these analogs provides valuable context for the reactivity of this compound. The replacement of the ether oxygen of a chloroformate ester (ROCOCl) with sulfur can result in a chlorothioformate (RSCOCl), a chlorothionoformate (ROCSCl), or a chlorodithioformate (RSCSCl). nih.govnih.govresearchgate.net

Phenyl Chlorothioformate (PhSCOCl)nih.govnih.govresearchgate.net

The solvolysis of phenyl chlorothioformate (PhSCOCl) exhibits a mechanistic dichotomy. nih.govresearchgate.net In solvents with high nucleophilicity and modest ionizing power, such as ethanol-water mixtures, the reaction proceeds through an addition-elimination (A-E) pathway. nih.govresearchgate.net However, in solvents with low nucleophilicity and high ionizing power, like aqueous fluoroalcohols, the mechanism shifts towards an ionization pathway (S_N1). nih.govresearchgate.net This dual mechanism is a key characteristic shared with phenyl chlorothionoformate. nih.gov

Interestingly, phenyl chlorothioformate reacts at rates that are remarkably similar to those of phenyl chlorothionoformate in a given solvent. nih.govresearchgate.net This similarity in reactivity, despite the structural differences, underscores the complex interplay of electronic and steric effects in these systems. Early studies comparing the hydrolysis rates in pure water showed that phenyl chlorothioformate reacts about twenty times slower than phenyl chloroformate, which is a model for the addition-elimination pathway. nih.gov This observation suggests that while the replacement of the ether oxygen with sulfur retards the addition-elimination pathway, it enhances the tendency for S_N1 reactions. nih.gov

Phenyl Chlorodithioformate (PhSCSCl)nih.govnih.govresearchgate.netresearchgate.net

In stark contrast to phenyl chlorothioformate and phenyl chlorothionoformate, phenyl chlorodithioformate (PhSCSCl) reacts almost exclusively through an ionization pathway across a wide range of solvents. nih.govnih.govresearchgate.netresearchgate.net The complete substitution of both oxygen atoms with sulfur significantly favors the formation of a resonance-stabilized cation. The solvolysis of PhSCSCl serves as a benchmark for the S_N1 mechanism in this class of compounds.

The tendency towards ionization increases as the atoms carrying the positive charge in the resonance hybrid of the formed cation change from oxygen to sulfur to nitrogen. nih.govresearchgate.net This is consistent with the relative stabilities of species with a positive charge on these atoms. nih.govresearchgate.net

Influence of Sulfur for Oxygen Substitutionnih.govnih.govresearchgate.net

The progressive substitution of oxygen for sulfur in the series phenyl chloroformate (PhOCOCl), phenyl chlorothioformate (PhSCOCl)/phenyl chlorothionoformate (PhOCSCl), and phenyl chlorodithioformate (PhSCSCl) demonstrates a clear trend in reaction mechanisms. nih.govnih.govresearchgate.net

Phenyl Chloroformate (PhOCOCl): Reacts predominantly via an addition-elimination pathway over a full range of solvents. nih.govnih.govresearchgate.net

Phenyl Chlorothioformate (PhSCOCl) and Phenyl Chlorothionoformate (PhOCSCl): Exhibit a mechanistic crossover, favoring the addition-elimination pathway in more nucleophilic solvents and an ionization mechanism in highly ionizing, non-nucleophilic media. nih.govresearchgate.net

Phenyl Chlorodithioformate (PhSCSCl): Reacts via an ionization pathway across the range of commonly used solvolytic solvents. nih.govnih.govresearchgate.net

This trend can be attributed to the greater ability of sulfur, compared to oxygen, to stabilize an adjacent carbocation. The lone-pair electrons on sulfur are more polarizable and can more effectively delocalize the positive charge of the intermediate cation. nih.gov

Structure-Reactivity Correlationsresearchgate.netnih.govmdpi.com

The relationship between the structure of aryl chlorothionoformates and their reactivity has been extensively investigated using linear free-energy relationships, primarily the extended Grunwald-Winstein equation. researchgate.netnih.govmdpi.com This equation allows for the quantitative assessment of the influence of solvent nucleophilicity and ionizing power on the reaction rate.

For the solvolysis of this compound, the application of the extended Grunwald-Winstein equation reveals a dual mechanistic pathway. nih.govhilarispublisher.com The dominance of either the bimolecular addition-elimination (A_N + D_N) or the unimolecular ionization (D_N + A_N) mechanism is dependent on the solvent's properties. nih.gov In most binary aqueous organic mixtures, the addition-elimination pathway is prevalent. However, in highly ionizing aqueous fluoroalcohol mixtures, deviations from this behavior are observed, indicating a shift towards an ionization mechanism. nih.govhilarispublisher.com

The sensitivity parameters derived from the Grunwald-Winstein equation provide insights into the transition state structure. For a series of para-substituted phenyl chloroformates, the ratio of the sensitivity to solvent nucleophilicity (l) to the sensitivity to solvent ionizing power (m), or l/m, decreases as the electron-donating ability of the substituent increases. mdpi.com This suggests an earlier transition state for the rate-determining addition step in substrates with electron-withdrawing groups. mdpi.com

Hammett plots for the hydrolysis of substituted aryl chlorothionoformates in 65% acetone (B3395972) show a break in the correlation, which is consistent with a change in the rate-determining step or mechanism. researchgate.net For this compound, as well as other para-substituted analogs, similar breaks in Grunwald-Winstein correlations are observed, supporting the notion of a mechanistic shift. researchgate.net

Applications of 4 Fluorophenyl Chlorothionoformate in Organic Synthesis

Reagent for the Preparation of Thiocarbonate Esters

One of the fundamental applications of 4-fluorophenyl chlorothionoformate is in the synthesis of O-aryl thiocarbonate esters. These compounds are valuable intermediates in organic chemistry, notably in the Barton-McCombie deoxygenation reaction. The synthesis involves the reaction of an alcohol with this compound in the presence of a base. The base, typically a tertiary amine like pyridine (B92270), deprotonates the alcohol, and the resulting alkoxide attacks the electrophilic carbon of the chlorothionoformate. This process displaces the chloride ion to yield the corresponding O-alkyl O-(4-fluorophenyl) thionocarbonate. These thiocarbonate esters are crucial for the subsequent deoxygenation steps.

Reagent for the Preparation of Nitriles and Isonitriles

This compound is an effective reagent for the dehydration of primary amides to form nitriles. This transformation is analogous to the use of phenyl chloroformate, where the reagent activates the amide for elimination. The reaction typically proceeds under mild conditions at room temperature in the presence of a base such as pyridine. The process is chemoselective and provides high yields, making it a valuable alternative to harsher dehydration methods.

While direct synthesis of isonitriles using this compound is less commonly documented, related reagents are used in the synthesis of isothiocyanates, which are structural analogs of isonitriles.

Introduction of Fluorinated Moieties

As a fluorinated building block, this compound is utilized to introduce the 4-fluorophenyl group into organic molecules. tcichemicals.comtcichemicals.com The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes the reagent particularly useful in the synthesis of pharmaceuticals and agrochemicals where such modifications are often desirable. nih.govgoogle.com The Suzuki coupling reaction of the resulting thiophene (B33073) derivatives, for instance, can be used to create more complex fluorinated structures. google.com

Deoxygenation Reactions of Primary Alcohols

The deoxygenation of alcohols, particularly primary alcohols, is a critical transformation in organic synthesis, allowing for the selective removal of a hydroxyl group. organic-chemistry.orgcas.cnresearchgate.netrsc.org this compound plays a key role in the initial step of the Barton-McCombie deoxygenation, a radical-based method. youtube.com

The first step of the deoxygenation process involves the conversion of the primary alcohol into a thionocarbonate ester. libretexts.org The alcohol is treated with this compound and a base. This reaction yields an O-alkyl O-(4-fluorophenyl) thionocarbonate, which is the key intermediate for the subsequent radical reduction. This intermediate is more amenable to radical cleavage than the original alcohol's C-O bond.

The thionocarbonate intermediate is then subjected to reduction using a radical hydride reagent. Tributyltin hydride (Bu3SnH) is a classic reagent for this purpose, often used with a radical initiator like azobisisobutyronitrile (AIBN). youtube.comorganic-chemistry.orgyoutube.com The tributyltin radical attacks the sulfur atom of the thionocarbonate, leading to the fragmentation of the molecule and the formation of an alkyl radical. youtube.com This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated alkane product. youtube.com

Triphenylsilane (Ph3SiH) has emerged as a less toxic alternative to organotin hydrides for radical reductions. msu.edureddit.com It can be used in conjunction with a radical initiator or catalyzed by transition metals or Lewis acids to achieve the deoxygenation of the thionocarbonate intermediate. msu.eduresearchgate.net The reaction mechanism is similar, involving the generation of an alkyl radical which is then quenched by the silane.

Table 1: Components in Barton-McCombie Deoxygenation

| Component | Role | Example |

|---|---|---|

| Substrate | The alcohol to be deoxygenated | Primary Alcohol |

| Activating Reagent | Converts alcohol to a reactive intermediate | This compound |

| Hydride Reagent | Radical reducing agent and hydrogen donor | Tributyltin Hydride, Triphenylsilane |

Synthesis of Isothiocyanates

This compound is a precursor for the synthesis of isothiocyanates, which are important intermediates in the production of various sulfur- and nitrogen-containing compounds. organic-chemistry.org The synthesis is typically achieved by reacting primary amines with the chlorothionoformate reagent. organic-chemistry.orgorganic-chemistry.orgchemrxiv.org This reaction can be performed as a one-pot process or a two-step approach. organic-chemistry.orgresearchgate.net

The one-pot method is particularly effective for alkyl and electron-rich aryl isothiocyanates, yielding products in high yields. organic-chemistry.org However, for electron-deficient anilines, a two-step process is generally more successful. organic-chemistry.orgchemrxiv.orgrsc.org In the two-step method, an intermediate thiocarbamate is first synthesized and isolated, which is then decomposed to the isothiocyanate using a base like sodium hydroxide (B78521). organic-chemistry.org This approach broadens the substrate scope to include highly electron-deficient aryl and heterocyclic amines. organic-chemistry.orgresearchgate.net

Table 2: Synthesis of Isothiocyanates using Phenyl Chlorothionoformate Analogs

| Amine Substrate | Method | Yield | Reference |

|---|---|---|---|

| Alkyl Amines | One-Pot | Up to 95% | organic-chemistry.org |

| Electron-Rich Aryl Amines | One-Pot | High | chemrxiv.org |

| Aniline | Two-Step | High | organic-chemistry.org |

| Electron-Deficient Anilines | Two-Step | Up to 99% | organic-chemistry.orgchemrxiv.org |

Reaction with Amines

The reaction of this compound with amines is a significant application in organic synthesis. When it reacts with primary and secondary amines, it forms the corresponding thiocarbamate derivatives. This reaction is analogous to the reaction of phenyl chlorothionoformate with amines, which proceeds rapidly to yield thiocarbamates and an alkyl chloride when tertiary amines are used. researchgate.net The resulting thiocarbamates are stable intermediates that can be further transformed. For instance, they can be converted into secondary amine salts through treatment with dimethyl sulfate (B86663) followed by hydrolysis. researchgate.net

This reactivity is crucial for various synthetic strategies, including the dealkylation of tertiary amines. researchgate.net The reaction provides a pathway to selectively remove an alkyl group from a tertiary amine, a valuable transformation in the synthesis of complex molecules. The rates of reaction and the selectivity of alkyl group cleavage are comparable or even superior to those observed with other dealkylating agents like chloroformates. researchgate.net

One-Pot and Two-Step Approaches

The reaction of chlorothionoformates with amines can be conducted through either one-pot or two-step procedures to synthesize isothiocyanates. organic-chemistry.org While the direct analog using this compound is not explicitly detailed in the provided results, the methodology with phenyl chlorothionoformate offers a strong precedent. organic-chemistry.org

In a one-pot approach , the amine, chlorothionoformate, and a base like solid sodium hydroxide are combined in a suitable solvent such as dichloromethane (B109758). organic-chemistry.org This method is efficient for producing alkyl and electron-rich aryl isothiocyanates, with yields reaching up to 95%. organic-chemistry.org However, this approach is less effective for electron-deficient substrates. organic-chemistry.org

A two-step approach overcomes the limitations of the one-pot method and is more versatile. organic-chemistry.org In the first step, the intermediate thiocarbamate is synthesized and isolated. organic-chemistry.org The second step involves the deprotection of this intermediate using a base like sodium hydroxide to yield the final isothiocyanate. organic-chemistry.org This two-step process is highly effective for a broader range of amines, including those that are halogenated and nitro-substituted, with yields of up to 99%. organic-chemistry.org

Derivatizing Agent in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the correct amino acid sequence. springernature.com These protecting groups temporarily block reactive functional groups on amino acids. creative-peptides.com

Introduction of Protecting Groups

While the direct use of this compound as a primary agent for introducing common protecting groups like Fmoc or Boc is not documented in the provided search results, its chemical nature suggests a potential role as a derivatizing agent. The chlorothionoformate moiety is a reactive electrophile that can react with the nucleophilic amino group of an amino acid. This reaction would lead to the formation of a thiocarbamate linkage, effectively "protecting" the amine.

The stability and cleavage conditions of such a 4-fluorophenoxythiocarbonyl protecting group would determine its utility in peptide synthesis. The synthesis of peptides relies on the orthogonal stability of different protecting groups, meaning one group can be removed without affecting others. springernature.com Common amine protecting groups used in peptide synthesis include:

| Protecting Group | Full Name | Cleavage Conditions |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild base (e.g., piperidine) wikipedia.org |

| Boc | tert-Butoxycarbonyl | Acidic conditions (e.g., TFA) creative-peptides.com |

| Cbz (Z) | Carboxybenzyl | Hydrogenolysis (H2/Pd), strong acid creative-peptides.comyoutube.com |

The introduction of these groups is typically achieved using reagents like Fmoc-Cl, Fmoc-OSu, or Boc-anhydride. wikipedia.orgyoutube.com The development of new protecting groups is an ongoing area of research in peptide chemistry, aiming to improve synthesis efficiency and allow for the creation of more complex peptides. ub.edu

Development of Advanced Materials, Polymers, and Coatings

This compound is utilized in the field of material science for the development of advanced materials, including polymers and coatings. chemimpex.com The incorporation of the fluorophenylthio group can impart desirable properties to the resulting materials. The presence of fluorine can enhance thermal stability, chemical resistance, and alter the surface properties of polymers and coatings. The thioester linkage formed from the reaction of this compound can also influence the material's characteristics.

Biochemical Research Applications

The reactivity of this compound makes it a tool in biochemical research, particularly for the chemical modification of biomolecules. chemimpex.com

Modification of Proteins and Enzymes

The modification of proteins and enzymes is a key technique in biochemical studies to probe their structure, function, and interactions. nih.gov While site-specific modification is often achieved through enzymatic methods or the incorporation of unnatural amino acids, chemical modification of native amino acid side chains remains a valuable approach. nih.govnih.gov

This compound can potentially be used to modify nucleophilic residues on the surface of proteins, such as the lysine (B10760008) ε-amino group or the cysteine thiol group. The reaction with a lysine residue would form a thiocarbamate linkage, while reaction with cysteine would yield a thionocarbonate. Such modifications can be used to:

Introduce a probe: The fluorophenyl group could serve as a label for detection by 19F NMR or as a handle for further chemical reactions.

Investigate active sites: Modifying specific residues can help identify those crucial for enzymatic activity.

Alter protein properties: Covalent modification can change the stability, solubility, or immunogenicity of a protein.

The table below lists some common reactive groups on amino acid side chains that are targets for chemical modification.

| Amino Acid | Reactive Group |

| Lysine | ε-amino group |

| Cysteine | Thiol group |

| Aspartic Acid | Carboxyl group |

| Glutamic Acid | Carboxyl group |

| Tyrosine | Phenolic hydroxyl group |

The specificity of the modification with this compound would depend on the reaction conditions and the protein's surface accessibility and the pKa of the targeted residues.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling Studies

Prediction of Reactivity and Selectivity

Modern computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. researchgate.net For 4-Fluorophenyl chlorothionoformate, DFT calculations can be employed to determine key electronic properties. For instance, mapping the electrostatic potential surface can identify the most electrophilic sites, predicting where a nucleophile is most likely to attack. The charge distribution and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the molecule's reactivity. researchgate.net By calculating these values, researchers can anticipate the compound's behavior in various reaction conditions and with different nucleophiles, thus guiding synthetic strategies.

Furthermore, automated quantum chemistry workflows are being developed to quantify nucleophilicity and electrophilicity. rsc.org Applying such workflows to this compound and its potential reaction partners would enable a more quantitative prediction of reaction outcomes, facilitating the design of more efficient and selective synthetic routes. This predictive power is especially valuable in complex molecular settings where multiple reaction pathways may compete. nih.gov

Elucidation of Transition State Structures

Understanding the mechanism of a chemical reaction requires detailed knowledge of its transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products. Computational modeling allows for the calculation and visualization of these transient structures. For reactions involving this compound, such as its reaction with an alcohol to form a thionocarbonate, computational studies can elucidate the geometry and energy of the transition state.

This information is crucial for explaining observed reaction rates and selectivities. For example, by comparing the energies of different possible transition states, chemists can understand why a particular stereoisomer or regioisomer is formed preferentially. nih.gov DFT calculations can also shed light on the nature of the reaction mechanism, for instance, by determining whether the reaction proceeds through a concerted or a stepwise pathway. rsc.org Such mechanistic insights are fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound.

Stereoselective Synthesis Utilizing this compound

The development of methods for controlling the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. This compound holds potential as a reagent in stereoselective synthesis.

A key application lies in its use as a chiral derivatizing agent. wikipedia.org In this role, an enantiomerically pure chiral alcohol or thiol would react with this compound to form a pair of diastereomeric thionocarbonates. Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography. Subsequent cleavage of the thionocarbonate group would then yield the separated enantiomers of the original alcohol or thiol. The fluorine atom in the phenyl ring could also serve as a useful spectroscopic marker for monitoring the separation.

Moreover, the formation of diastereomeric thionocarbonates can be used to determine the enantiomeric purity of a sample. By reacting the sample with an enantiomerically pure form of a chiral auxiliary, the resulting diastereomers can be analyzed by techniques like NMR spectroscopy, where the signals for each diastereomer will be distinct. researchgate.netbioanalysis-zone.com The principles of stereospecific and stereoselective reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are central to these applications. youtube.comyoutube.com

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in terms of safety, scalability, and control. youtube.com The application of flow chemistry to reactions involving this compound is a promising area of research.

Given that reactions with chlorothionoformates can be highly exothermic, the superior heat transfer capabilities of flow reactors can mitigate the risks associated with thermal runaways. rsc.org This enhanced safety profile is particularly important when scaling up reactions for industrial production. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems can lead to improved yields and selectivities. mdpi.com

The continuous nature of flow synthesis allows for the seamless integration of multiple reaction and purification steps, leading to more efficient and automated processes. ucc.ie For instance, the synthesis of thioureas and other sulfur-containing compounds has been successfully demonstrated in continuous flow systems. mdpi.com Similar strategies could be developed for the synthesis of thionocarbonates and their derivatives using this compound, potentially enabling the on-demand production of these valuable intermediates. The use of fluorinated compounds in flow chemistry is also an active area of research, with applications in the synthesis of pharmaceuticals and agrochemicals. mit.edu

Catalytic Applications Beyond Deoxygenation

While the formation of thionocarbonates from this compound is a key step in Barton-McCombie deoxygenation, the resulting thiocarbonyl group has a rich and varied chemistry that extends beyond this application.

Cyclic thiocarbonates, for example, can serve as monomers in ring-opening polymerization to produce polythiocarbonates. researchgate.netrsc.org These polymers may possess unique optical and mechanical properties due to the presence of sulfur. The reactivity of the thiocarbonyl group can also be harnessed in other catalytic transformations. For instance, the development of new catalysts could enable the use of thionocarbonates as precursors for the synthesis of other sulfur-containing heterocycles, which are prevalent in medicinal chemistry.

Furthermore, alkylsulfenyl thiocarbonates have been shown to release reactive sulfur species under physiological conditions, suggesting potential applications in the development of therapeutic agents. nih.gov The 4-fluorophenyl group in derivatives of this compound could be used to tune the electronic properties and reactivity of the thiocarbonyl group, thereby enabling the design of new catalysts and functional molecules with tailored properties.

Applications in Supramolecular Chemistry and Materials Science

The unique properties of organosulfur compounds make them attractive building blocks for the construction of advanced materials and supramolecular assemblies. researchgate.netacs.org this compound, by providing access to a range of thiocarbonyl-containing molecules, opens up new avenues in this field.

The thiocarbonate functional group can participate in a variety of non-covalent interactions, which are the driving force for the self-assembly of molecules into well-defined supramolecular structures. researchgate.net For example, polymers containing trithiocarbonate (B1256668) units have been used to create visible light-degradable supramolecular gels. rsc.org The introduction of a 4-fluorophenyl group could further influence the self-assembly process through halogen bonding and aromatic interactions.

In materials science, organosulfur compounds are used in a wide range of applications, from self-assembled monolayers on gold surfaces to organic electrode materials for rechargeable batteries. britannica.comrsc.orgpku.edu.cn The ability to incorporate the thiocarbonate moiety into polymers and other macromolecules using this compound could lead to the development of new materials with tailored electronic, optical, and mechanical properties. nih.gov For instance, polymers derived from this reagent could find use as high refractive index materials or as components in advanced energy storage devices.

Exploration of Novel Reaction Pathways

This compound is a valuable reagent in organic synthesis, primarily for the preparation of thiocarbonate esters, nitriles, and isonitriles. nih.gov The reactivity of this compound is an area of active investigation, with studies delving into its reaction mechanisms under various conditions.

A significant area of research has been the study of its solvolysis—the reaction of the compound with the solvent. Understanding the solvent's effect is crucial for controlling reaction rates and pathways. Studies on the solvolysis of this compound in a variety of aqueous organic mixtures have revealed that the reaction can proceed through two different mechanisms depending on the properties of the solvent. nih.gov

In solvents with high nucleophilicity, the reaction tends to follow a bimolecular addition-elimination (AN + DN) pathway. Conversely, in solvents with high ionizing power, a unimolecular ionization (DN + AN) mechanism is favored. nih.gov The ability to switch between these pathways by simply changing the solvent system offers a powerful tool for synthetic chemists to control the outcome of reactions.

Further research in this area could involve:

Exploring a wider range of nucleophiles and electrophiles: Investigating the reactivity of this compound with a broader array of reactants could lead to the discovery of new transformations and the synthesis of novel classes of compounds.

Computational modeling: Theoretical studies can provide deeper insights into the transition states and intermediates of these reaction pathways, aiding in the rational design of new synthetic methods.

Catalysis: The use of catalysts could enhance the selectivity for one reaction pathway over another, leading to more efficient and controlled syntheses.

Green and Sustainable Synthesis of Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of chemical derivatives to minimize environmental impact. While specific green synthesis methods for derivatives of this compound are not yet widely reported, the broader field of organic synthesis offers several promising strategies that could be adapted.

Ultrasound-Assisted Synthesis: Ultrasonic irradiation has emerged as a powerful tool in green chemistry for promoting chemical reactions. It can lead to shorter reaction times, higher yields, and milder reaction conditions. For instance, ultrasound has been successfully used in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazole-2-thiols and dihydropyrimidin-2(1H)-(thio)ones. nih.govnih.gov The application of ultrasound to the reactions of this compound with various nucleophiles could provide a more sustainable route to its derivatives.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another key green chemistry technique that can dramatically reduce reaction times and improve yields. This method has been effectively employed for the rapid synthesis of thiosemicarbazide (B42300) and 1,2,4-triazole (B32235) derivatives. researchgate.netnih.gov Adapting microwave technology to the synthesis of thiocarbamates and other derivatives from this compound could offer significant advantages in terms of energy efficiency and process intensification.

Sustainable Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. rsc.orgmdpi.com Additionally, the development of reusable catalysts can significantly reduce waste. Research into performing reactions of this compound in green solvents, potentially with the aid of phase-transfer catalysts or recyclable catalytic systems, would be a significant step towards a more sustainable chemical industry.

Future research in the green and sustainable synthesis of this compound derivatives could focus on:

One-pot reactions: Designing multi-component reactions where this compound reacts with other starting materials in a single step to form complex molecules would improve atom economy and reduce waste.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes as catalysts could offer high selectivity and mild reaction conditions for the transformation of this compound and its derivatives.

By embracing these advanced research directions, the scientific community can unlock the full potential of this compound as a building block for the synthesis of a wide range of valuable chemical compounds in a more sustainable and efficient manner.

常见问题

Basic Research Questions

Q. What are the primary solvolysis mechanisms of 4-fluorophenyl chlorothionoformate in common solvents, and how are they experimentally determined?

- The solvolysis mechanisms are determined using the extended Grunwald-Winstein equation , which correlates solvent nucleophilicity () and ionizing power (). For this compound, dual pathways are observed:

- Bimolecular addition-elimination (AN+DN) : Dominant in nucleophilic solvents (e.g., ethanol, methanol).

- Unimolecular ionization (DN+AN) : Favored in highly ionizing solvents (e.g., aqueous fluoroalcohols like HFIP or TFE) .

- Kinetic studies show deviations from linear correlations in ionizing solvents, necessitating exclusion of outliers (e.g., 97% HFIP) to refine mechanistic interpretations .

Q. How does solvent composition influence the reaction pathway of this compound?

- Solvent effects are quantified using binary aqueous-organic mixtures and analyzed via the Grunwald-Winstein equation. For example:

- In water-rich acetone mixtures , solvolysis rates increase due to enhanced nucleophilic attack.

- In fluoroalcohols (e.g., 90% TFE), ionization dominates, stabilizing carbocation intermediates via resonance .

- A table comparing rate constants () in select solvents:

| Solvent System | (s⁻¹) | Mechanism Dominance |

|---|---|---|

| 100% Ethanol | 4.2 | Bimolecular |

| 70% HFIP-Water | 1.8 | Unimolecular |

| 50% Acetone-Water | 3.5 | Mixed |

Q. What synthetic applications does this compound have in organic chemistry?

- It is used as a thiocarbonylating agent for synthesizing:

- O-Alkylthiocarbonates via reactions with alcohols (e.g., benzyl alcohol in DCM with pyridine) .

- Thiocarbonate esters and isonitriles through nucleophilic substitutions .

- Methodology: Reactions are typically conducted at 0–25°C in anhydrous solvents (e.g., DCM) to minimize hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the fluorophenyl group impact solvolysis kinetics?

- The para-fluorine substituent exerts an electron-withdrawing effect (Hammett ), polarizing the C=S bond and accelerating nucleophilic attack. This increases solvolysis rates in ethanol by 4-fold compared to non-fluorinated analogs .

- Computational studies (CNDO/2) confirm that the C=S bond polarization stabilizes tetrahedral intermediates in bimolecular pathways .

Q. How can researchers resolve contradictions in solvolysis data across solvent systems?

- Outlier analysis is critical. For example, excluding data from highly ionizing solvents (e.g., >90% HFIP) improves Grunwald-Winstein correlations ( from 0.627 to 0.994) .

- Dual-parameter regression (e.g., ) identifies mechanistic shifts. A low -test value () indicates poor correlation, necessitating re-evaluation of solvent parameters .

Q. Under what conditions do dual mechanisms coexist, and how are they characterized?

- Dual mechanisms occur in moderately ionizing solvents (e.g., 70% HFIP). Techniques to characterize them include:

- Activation parameter analysis : Entropic () and enthalpic () contributions distinguish concerted vs. stepwise pathways .

- Isotope effect studies : Solvent deuterium isotope effects () >1.2 indicate proton transfer in transition states, supporting bimolecular pathways .

Q. How does sulfur substitution (C=S vs. C=O) alter reaction mechanisms compared to chloroformates?

- C=S bonds enhance nucleophilic attack due to greater polarizability, favoring bimolecular pathways. In contrast, C=O bonds (e.g., phenyl chloroformate) favor ionization in ionizing solvents .

- Example: this compound solvolysis in ethanol is 2.5× faster than its oxygen analog due to sulfur's electron-deficient character .

Methodological Guidance

Q. What best practices ensure reproducibility in kinetic studies of this compound?

- Standardize solvent purity : Use HPLC-grade solvents to avoid trace water or acids.

- Control temperature : Conduct reactions at 35.0°C (±0.1°C) to minimize thermal fluctuations .

- Replicate measurements : Report averaged rate constants with standard deviations (e.g., s⁻¹) .

Q. How can computational methods complement experimental studies of solvolysis mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。